2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride

Übersicht

Beschreibung

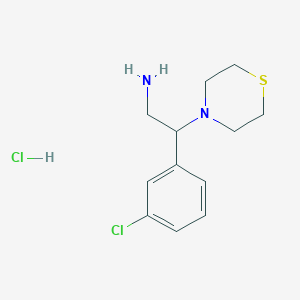

2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a chlorophenyl group and a thiomorpholine ring, which are connected by an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride typically

Biologische Aktivität

2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride, a compound with notable biological activity, has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16ClN2S

- Molecular Weight : 256.79 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structural components.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : It is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Inhibition of Enzymatic Activity : The thiomorpholine moiety may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Overview

Recent investigations into the biological activity of this compound have highlighted several key areas:

- Anticancer Properties : Research indicates potential efficacy against various cancer cell lines. The compound has shown to induce apoptosis in certain cancer cells through mitochondrial pathways.

- Neuroprotective Effects : Studies suggest that it may offer neuroprotective benefits, possibly through modulation of oxidative stress and inflammation in neuronal tissues.

- Antimicrobial Effects : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference Source |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Neuroprotective | Reduces oxidative stress | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies and Research Findings

Several case studies have explored the effects of this compound:

-

Anticancer Study :

- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as an anticancer agent.

-

Neuroprotection Research :

- In a model of neuroinflammation, the compound was shown to decrease levels of pro-inflammatory cytokines, indicating a protective effect against neurodegeneration.

-

Microbial Inhibition Trials :

- Laboratory tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily researched for its potential therapeutic applications, particularly in treating neurological disorders. Its thiomorpholine structure enhances bioactivity, making it a candidate for drug discovery. Studies suggest that it may interact with neurotransmitter systems, providing insights into new treatment modalities for conditions such as depression and anxiety disorders .

Case Study:

- A study highlighted the compound's effect on serotonin receptors, indicating its potential as an antidepressant. The results showed significant receptor binding affinity, suggesting further exploration in clinical settings could lead to novel antidepressant therapies.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating receptor interactions and signaling pathways. Its ability to modulate biological processes aids researchers in understanding complex mechanisms underlying various diseases.

Applications:

- Signal Transduction Studies: The compound is used to elucidate the pathways involved in cell signaling, particularly in cancer research where altered signaling can lead to tumorigenesis .

- Receptor Binding Assays: Its interaction with specific receptors allows for the assessment of binding kinetics and affinities, crucial for drug development.

Analytical Chemistry

The compound's unique chemical properties facilitate the development of analytical methods aimed at detecting similar chemical structures. It enhances the accuracy of chemical analyses through:

- Chromatography Techniques: Utilized in high-performance liquid chromatography (HPLC) to separate and identify compounds in complex mixtures.

- Mass Spectrometry: Employed for determining the molecular weight and structural elucidation of related compounds .

Material Science

In material science, this compound is explored for its potential in creating specialized coatings and materials. Its chemical stability and resistance properties make it suitable for applications requiring durability against environmental factors.

Examples:

- Coating Materials: Research indicates that incorporating this compound into polymer matrices improves mechanical properties and chemical resistance.

- Composite Materials: Used in developing composites with enhanced thermal stability and mechanical strength .

Environmental Studies

Researchers utilize this compound to investigate the degradation of chlorinated compounds in environmental samples. Its application contributes to ecological safety assessments by providing insights into the persistence and breakdown of similar chemicals in various environments.

Research Focus:

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-2-thiomorpholin-4-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2S.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7,9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEZUEUYLUIOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CN)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.